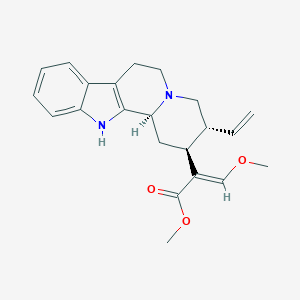

Corynantheine

概要

説明

作用機序

コリナンチンは、α1アドレナリン受容体とα2アドレナリン受容体のアンタゴニストとして作用することにより、その効果を発揮し、前者に対して高い選択性を示します . この作用は、その抑圧特性と、ラウオルフィア抽出物の降圧効果における役割に寄与すると考えられています . この化合物は、セロトニン受容体とも相互作用し、その薬理学的プロファイルに影響を与える可能性があります .

類似化合物の比較

コリナンチンは、ヨヒンビン、ラウオルシン、およびアジュマリシンなどの他のアルカロイドに似ています . α2アドレナリン受容体に対して高い親和性を有するヨヒンビンおよびラウオルシンとは異なり、コリナンチンはα1アドレナリン受容体に対して高い選択性を有します . 受容体選択性のこの違いは、コリナンチンを薬理学的効果においてユニークなものにします。 その他の類似の化合物には、エピカテココリナンチンAおよびB、およびエピカテココリナンチジンがあり、これらはフラボノイドと結合したコリナンチン型アルカロイドです .

生化学分析

Biochemical Properties

Corynantheine interacts with various enzymes, proteins, and other biomolecules. In the biosynthesis of this compound, the iminium intermediate is first reduced by a medium-chain alcohol dehydrogenase (MsDCS1) to give a diastereomeric pair of dihydrothis compound, followed by enol methylation by MsEnoMT4 to give this compound .

Cellular Effects

It is known that this compound and its related compounds have significant bioactive properties, which suggests that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

化学反応の分析

コリナンチンは、酸化、還元、および置換などのさまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、還元用のブチルリチウムアルミニウムヒドリドと、アナログの生合成のためのハロゲン化トリプタミンがあります . これらの反応から生成される主な生成物には、ミトラジニンへの前駆体であるコリナンチジンが含まれます . この化合物は、酸化による転位とワグナー・メーアワイン転位を受けて、コリナンチンアナログを形成します .

科学研究の応用

コリナンチンは、さまざまな分野で科学研究において重要な用途があります。 化学では、他の複雑なアルカロイドの合成のための前駆体として使用されます . 生物学と医学では、セロトニン受容体におけるコリナンチンの活性と、α1アドレナリン受容体およびα2アドレナリン受容体アンタゴニストとしての役割は、神経伝達物質系の研究と降圧薬の開発において貴重です . さらに、その微生物生産方法は、追加のモノテルペンインドールアルカロイドとそのアナログにアクセスするための生合成経路をさらにエンジニアリングするためのプラットフォームを提供します .

科学的研究の応用

Corynantheine has significant scientific research applications in various fields. In chemistry, it is used as a precursor for the synthesis of other complex alkaloids . In biology and medicine, this compound’s activity at serotonin receptors and its role as an α1-adrenergic and α2-adrenergic receptor antagonist make it valuable for studying neurotransmitter systems and developing antihypertensive drugs . Additionally, its microbial production method offers a platform for further engineering biosynthetic pathways to access additional monoterpene indole alkaloids and analogs .

類似化合物との比較

Corynantheine is similar to other alkaloids such as yohimbine, rauwolscine, and ajmalicine . Unlike yohimbine and rauwolscine, which have higher affinity for α2-adrenergic receptors, this compound has a higher selectivity for α1-adrenergic receptors . This difference in receptor selectivity makes this compound unique in its pharmacological effects. Other similar compounds include epicatechocorynantheines A and B, and epicatechocorynantheidine, which are corynanthean-type alkaloids tethered with a flavonoid .

特性

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGIFAYWNNSAO-XPOGPMDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5986-06-1 (hydrochloride), 63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt) | |

| Record name | Corynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401317727 | |

| Record name | Corynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18904-54-6 | |

| Record name | Corynantheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18904-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNANTHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO105K75L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Corynantheine?

A1: this compound has a molecular formula of C21H26N2O3 and a molecular weight of 354.44 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: Researchers commonly utilize 1H NMR spectroscopy to study this compound's conformational equilibrium, which involves rotation of the 3-methoxypropenoate side chain. This technique allows for the determination of activation parameters such as enthalpy and entropy of activation. [, ]

Q3: What are some common synthetic approaches to access this compound and its analogues?

A3: Several strategies have been developed for the synthesis of this compound alkaloids, including:

- Bioinspired transformations: Utilizing strictosidine aglycones as key intermediates, researchers can access various this compound-type alkaloids. []

- Asymmetric synthesis: This approach employs chiral formamidine methodology and intramolecular Blaise processes to achieve enantiomerically pure this compound alkaloids. []

- Chiral Brønsted acid and palladium catalysis: This method combines an enantioselective Pictet-Spengler reaction with a palladium-catalyzed allylic alkylation for the synthesis of this compound. []

- Enamine annulation: This strategy utilizes enamine annulation between specific precursors followed by stereoselective transformations to synthesize this compound and related alkaloids. []

Q4: Can this compound be chemically transformed into other alkaloids?

A: Yes, this compound can be chemically converted into other alkaloids. For example, it can be transformed into C-Mavacurine type alkaloids. [] Additionally, researchers have explored the activation of the vinylic double bond in this compound through mercuration, leading to the synthesis of various heteroyohimban derivatives, including ajmalicine and epi-19 ajmalicine. [, ]

Q5: What are the known biological activities of this compound?

A: this compound has been reported to exhibit vasodilative activity. [] Furthermore, studies suggest that this compound acts as a partial agonist for 5-HT receptors, indicating potential applications in treating disorders related to 5-HT metabolism. []

Q6: Are there any potential applications of this compound in treating Alzheimer's disease?

A: While not a primary focus of the provided research, one study identified this compound as a potential key component in Uncaria rhynchophylla extracts for Alzheimer's disease treatment. This study suggests that this compound may exert its effect by targeting multiple pathological processes associated with Alzheimer's disease. []

Q7: What is the conformational behavior of this compound in solution?

A: this compound exhibits conformational flexibility, primarily involving the rotation of its 3-methoxypropenoate side chain. [] This dynamic behavior has been studied using techniques like dynamic 1H NMR spectroscopy, revealing the presence of two primary rotamers in solution. []

Q8: Have computational methods been employed to study this compound?

A: Yes, researchers have employed both force-field (Amber, MMFF) and ab initio methods (density functional theory at the B3LYP/6-31G level) to investigate the conformational equilibria of this compound. [] These studies aim to understand the energetic differences between various conformations and their influence on the molecule's biological activity.

Q9: What are the primary natural sources of this compound?

A: this compound is found in plants belonging to the genus Mitragyna, particularly Mitragyna speciosa (kratom). [, , ] It is also present in Uncaria rhynchophylla, a plant used in traditional Chinese medicine. []

Q10: What is the absolute configuration of this compound?

A: Through chemical correlation studies, it has been confirmed that this compound possesses the same absolute configuration as emetine. [] This finding is crucial for understanding the biosynthetic pathways leading to these alkaloids and for designing stereoselective synthetic routes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)

![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)

![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)